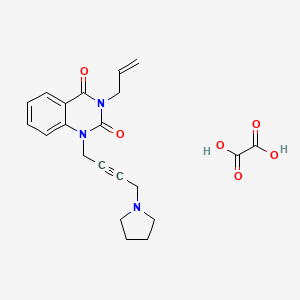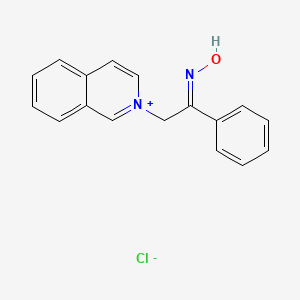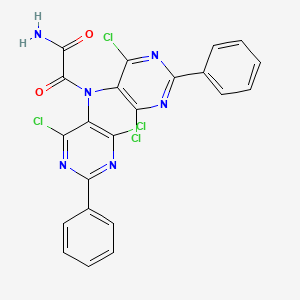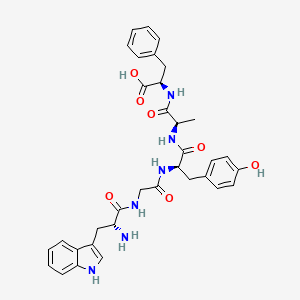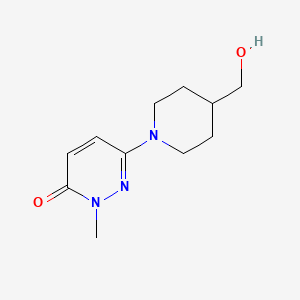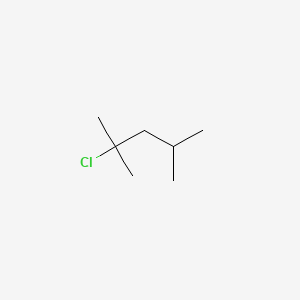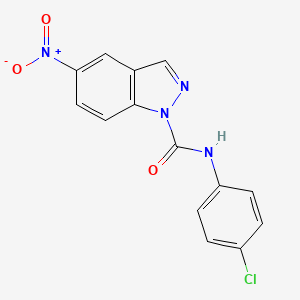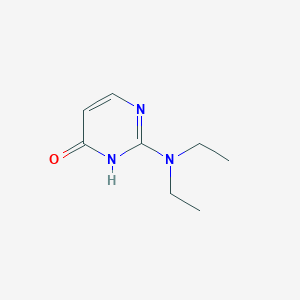
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloroquinoline and 3-ethoxypropylamine.
Formation of Intermediate: The 5-chloroquinoline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-ethoxypropylamine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions could occur at the amide or ether functional groups.
Substitution: The chloro group on the quinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit key enzymes or disrupt cellular processes in pathogens. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline: The parent compound for many derivatives with diverse biological activities.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is unique due to its specific functional groups, which may confer distinct biological properties compared to other quinoline derivatives. Its unique structure could result in different pharmacokinetics, bioavailability, and therapeutic potential.
Propiedades
Número CAS |
88350-44-1 |
|---|---|
Fórmula molecular |
C16H19ClN2O3 |
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2-(5-chloroquinolin-8-yl)oxy-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C16H19ClN2O3/c1-2-21-10-4-9-18-15(20)11-22-14-7-6-13(17)12-5-3-8-19-16(12)14/h3,5-8H,2,4,9-11H2,1H3,(H,18,20) |
Clave InChI |
JVULMCHTCSHCAA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



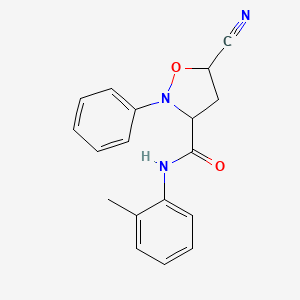
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

